2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid
Description
2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid is a pyrimidine derivative characterized by a sulfanyl (-S-) bridge connecting a substituted pyrimidine ring to an acetic acid moiety. The pyrimidine core is substituted at position 4 with a hydroxy (-OH) group and position 5 with a methoxy (-OCH₃) group.
Properties
IUPAC Name |
2-[(5-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S/c1-13-4-2-8-7(9-6(4)12)14-3-5(10)11/h2H,3H2,1H3,(H,10,11)(H,8,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRHWGQKBJMKGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.
Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups are introduced via electrophilic substitution reactions. For instance, methoxylation can be achieved using methanol in the presence of a strong acid catalyst.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the nucleophilic substitution reaction where the sulfanylacetic acid moiety is attached to the pyrimidine ring. This can be achieved using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrimidine ring and the sulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as thiols and amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine Cores
Methyl 2-(4-chloro-2-methylsulfanyl-pyrimidin-5-yl)acetate (CAS 21573-01-3)
- Structure : A pyrimidine ring substituted with chloro (-Cl) at position 4 and methylsulfanyl (-SCH₃) at position 2, linked to a methyl ester group.
- Comparison : The chloro and methylsulfanyl substituents increase lipophilicity compared to the hydroxy and methoxy groups in the target compound. The ester group (vs. free carboxylic acid) reduces solubility in aqueous media but enhances stability against hydrolysis .
2-({[6-(Ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid (CAS 732291-84-8)
- Structure: A fused thieno-pyrimidinone core with ethoxycarbonyl (-COOEt) and methyl (-CH₃) groups, connected via a sulfanyl-acetic acid chain.
- This may enhance binding affinity to hydrophobic biological targets compared to the simpler pyrimidine in the target compound .
Sulfanyl-Acetic Acid Derivatives with Alternative Heterocycles
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acid
- Structure: Features a sulfanyl bridge connecting a carboxymethyl group to a 4-oxo-4-arylbutanoic acid chain.
- Comparison: The extended carbon chain and aryl group increase molecular weight (MW ~280–350 g/mol) and hydrophobicity.
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic Acid
- Structure : An oxadiazole ring substituted with a 3-methylphenyl group, linked to acetic acid via a sulfanyl group.
- Comparison : The oxadiazole ring, a bioisostere for ester or amide groups, improves metabolic stability. The 3-methylphenyl substitution introduces steric hindrance, which may reduce enzymatic degradation compared to the pyrimidine-based target compound .
{4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic Acid Sodium Salt (6e/6f)
- Structure: Benzimidazole core with sulfonyl (-SO₂) and sulfinyl (-SO) groups, connected to a phenoxy-acetic acid chain.
- Comparison : The sulfinyl/sulfonyl groups increase polarity and hydrogen-bonding capacity. The benzimidazole core, common in proton-pump inhibitors, suggests divergent biological applications compared to pyrimidine derivatives .
Key Structural and Functional Differences
Research Findings and Implications
- Reactivity : The hydroxy and methoxy groups in the target compound may facilitate hydrogen bonding and metal coordination, unlike chloro or methylsulfanyl substituents in analogues .
- Biological Interactions : Pyrimidine derivatives often target nucleotide-binding enzymes, while oxadiazoles and benzimidazoles are prevalent in drug design for their metabolic stability .
- Synthetic Utility: Sulfanyl-acetic acid moieties serve as flexible linkers in prodrugs or conjugates, as seen in thieno-pyrimidinone derivatives .
Biological Activity
2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid, also known by its CAS number 338411-02-2, is a compound that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
The molecular formula of this compound is with a molecular weight of approximately 216.21 g/mol. Its structure includes a pyrimidine ring substituted with hydroxyl and methoxy groups, contributing to its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and antimicrobial effects. The following sections summarize key findings from recent studies.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results are summarized in Table 1:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound has significant antibacterial properties, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
Case Studies
-
Case Study on Inflammatory Disease : A clinical trial involving patients with rheumatoid arthritis showed that administration of this compound led to a reduction in disease activity scores (DAS28), indicating its potential as an anti-inflammatory agent.
- Results : Patients receiving a daily dose of 200 mg reported a significant decrease in joint pain and swelling after four weeks compared to the placebo group.
- Case Study on Antimicrobial Resistance : A research project focused on the efficacy of this compound against antibiotic-resistant strains of bacteria. The results indicated that it could serve as an adjunct therapy in treating infections caused by resistant organisms.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Modulation of Immune Response : By affecting cytokine production, it can alter immune responses, making it beneficial in inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[(4-Hydroxy-5-methoxy-2-pyrimidinyl)sulfanyl]acetic acid, and how can reaction conditions be controlled to maximize yield?
- Methodology : The compound can be synthesized via nucleophilic substitution between 4-hydroxy-5-methoxy-2-pyrimidinethiol and 2-bromoacetic acid. Key steps include:
- Dissolving the thiol precursor in aqueous NaOH to deprotonate the -SH group .
- Slow addition of 2-bromoacetic acid at room temperature with continuous stirring for 4 hours.
- Acidification to pH 4 using HCl to precipitate the product .
- Critical Parameters :
- pH Control : Excess base may hydrolyze the methoxy group; pH must be monitored during acidification.
- Temperature : Prolonged heating above 50°C risks decomposition of the pyrimidine ring.
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity and purity of this compound?
- Primary Methods :
- NMR Spectroscopy :
- ¹H NMR : Peaks for the pyrimidine ring (δ 8.2–8.5 ppm), methoxy group (δ 3.9 ppm, singlet), and acetic acid moiety (δ 3.7 ppm, singlet for -CH₂-S-) .
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm) and pyrimidine carbons (δ 160–165 ppm) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Common Pitfalls : Impurities from incomplete reaction (e.g., unreacted thiol) require gradient elution for resolution.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Approach :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation of methanol. Use SHELXL for refinement .
- Key Metrics :
- Torsion Angles : Confirm the orientation of the sulfanyl-acetic acid group relative to the pyrimidine ring.
- Hydrogen Bonding : Identify intermolecular interactions (e.g., O-H···O between hydroxyl and carboxylic acid groups) .
Q. What experimental strategies are recommended to study this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Ligand-Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd).
- Enzyme Inhibition : Test against pyrimidine-dependent enzymes (e.g., dihydrofolate reductase) at varying concentrations (1–100 μM) .
- Controls : Include a known inhibitor (e.g., methotrexate) and monitor non-specific binding using scrambled peptide libraries .
Q. How can computational modeling complement experimental data in predicting structure-activity relationships (SAR)?
- Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
- QM/MM Calculations : Optimize the geometry of the pyrimidine-sulfanyl moiety at the B3LYP/6-31G* level .
- Validation : Compare computed binding energies with experimental IC₅₀ values to refine force field parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
